2-Amino-3-chloro-5-cyanobenzoic acid

Catalog No.
S15700013
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-chloro-5-cyanobenzoic acid

Product Name

2-Amino-3-chloro-5-cyanobenzoic acid

IUPAC Name

2-amino-3-chloro-5-cyanobenzoic acid

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-4(3-10)1-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13)

InChI Key

KCMMKWRPPVXDTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)C#N

2-Amino-3-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H5ClN2O2C_8H_5ClN_2O_2 and a molecular weight of 196.59 g/mol. It is characterized by the presence of an amino group, a chloro substituent, and a cyano group attached to a benzoic acid structure. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique functional groups that enhance its reactivity and biological activity.

, including:

  • Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Reduction and Oxidation: The cyano group can be reduced to an amine, while the amino group can be oxidized to a nitro group under specific conditions.

The biological activity of 2-amino-3-chloro-5-cyanobenzoic acid has been explored in various studies. It shows potential as a building block for bioactive compounds, particularly in medicinal chemistry. Its ability to interact with different molecular targets, such as enzymes and receptors, allows it to modulate biological processes, making it a candidate for drug development aimed at treating conditions like cancer and infectious diseases.

The synthesis of 2-amino-3-chloro-5-cyanobenzoic acid typically involves several steps:

  • Starting Material: The synthesis begins with 2-amino-3-chlorobenzoic acid.
  • Nitration: The amino group is protected, followed by nitration to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amino group.
  • Cyanation: Finally, the amino group is converted to a cyano group using cyanating agents such as alkali metal cyanides.

Industrial production may involve large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity.

2-Amino-3-chloro-5-cyanobenzoic acid has diverse applications across several fields:

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Investigated for its potential role in synthesizing bioactive compounds.
  • Medicine: Explored for developing new drugs, particularly for cancer and infectious diseases.
  • Industry: Utilized in producing dyes, pigments, and agrochemicals.

The interaction studies of 2-amino-3-chloro-5-cyanobenzoic acid focus on its mechanism of action within biological systems. It has been shown to interact with various molecular targets, influencing enzyme activity and receptor modulation. This makes it significant in pharmacological research where understanding these interactions can lead to the development of effective therapeutic agents.

Several compounds share structural similarities with 2-amino-3-chloro-5-cyanobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Amino-5-chloro-3-methylbenzoic acidMethyl group instead of cyanoLess versatile due to lack of cyano functionality
2-Amino-3-chlorobenzoic acidLacks cyano groupLess reactive compared to 2-amino-3-chloro-5-cyanobenzoic acid
2-Amino-5-cyanobenzoic acidLacks chloro groupAffects reactivity; more focused on cyano chemistry
2-Chloro-5-cyanobenzoic acidSimilar structure but lacks amino functionalityLimited biological activity compared to the target compound

Uniqueness: The combination of amino, chloro, and cyano groups in 2-amino-3-chloro-5-cyanobenzoic acid imparts distinct reactivity that is valuable in organic synthesis and pharmaceutical research. This unique structural arrangement allows it to participate in various

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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